3-Amino-1-(oxolan-3-yl)pyridin-2-one
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Overview
Description
3-Amino-1-(oxolan-3-yl)pyridin-2-one is a heterocyclic compound with the molecular formula C9H12N2O2 This compound features a pyridinone core substituted with an amino group and an oxolane ring
Mechanism of Action
Target of Action
The primary target of 3-Amino-1-(oxolan-3-yl)pyridin-2-one is the Tropomyosin receptor kinase (TRK) . TRK fusion is a form of oncogenic kinase that has pan-tumor occurrence and is a clinically validated important anti-tumor target .
Mode of Action
This compound acts as an effective TRK inhibitor . It blocks cellular TRK signal transduction, thereby inhibiting TRK-dependent cell vitality .
Biochemical Pathways
It is known that the compound interferes with the signaling pathways of trk, a key player in cell growth and survival .
Pharmacokinetics
It has been found to have acceptable pharmacokinetic characteristics in mice, with an oral bioavailability of 378% .
Result of Action
The compound has shown strong in vivo tumor growth inhibition in TRK fusion subcutaneous M091 and KM12 tumor xenograft models, leading to significant tumor inhibition and even complete tumor regression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(oxolan-3-yl)pyridin-2-one typically involves the reaction of 3-aminopyridin-2-one with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the opening of the oxirane ring and its subsequent attachment to the pyridinone core .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(oxolan-3-yl)pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, hydroxyl, and various substituted derivatives of this compound .
Scientific Research Applications
3-Amino-1-(oxolan-3-yl)pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridin-2-one: Lacks the oxolane ring, making it less soluble and potentially less bioavailable.
3-(Piperazin-1-yl)oxolan-2-one: Contains a piperazine ring instead of a pyridinone core, leading to different chemical and biological properties
Uniqueness
3-Amino-1-(oxolan-3-yl)pyridin-2-one is unique due to the presence of both an amino group and an oxolane ring attached to a pyridinone core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-1-(oxolan-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8-2-1-4-11(9(8)12)7-3-5-13-6-7/h1-2,4,7H,3,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMILVNMURIBQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=CC=C(C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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